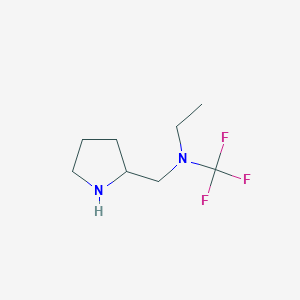
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)ethanamine is a synthetic organic compound that features a pyrrolidine ring and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Formation of Pyrrolidine Derivative: The starting material, pyrrolidine, is reacted with a suitable alkylating agent to form a pyrrolidine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Final Coupling Reaction: The pyrrolidine derivative is then coupled with the trifluoromethylated intermediate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency and selectivity of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
Applications De Recherche Scientifique
Chemistry
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine
The compound could be explored for its potential therapeutic properties, including its role as a precursor for drug development targeting specific receptors or enzymes.
Industry
In the industrial sector, N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)ethanamine may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The pyrrolidine ring may contribute to the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyrrolidin-2-ylmethyl)-N-methylmethanamine: Similar structure but lacks the trifluoromethyl group.
N-(pyrrolidin-2-ylmethyl)-N-ethylmethanamine: Contains an ethyl group instead of a trifluoromethyl group.
N-(pyrrolidin-2-ylmethyl)-N-(difluoromethyl)ethanamine: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring high stability and specific molecular interactions.
Propriétés
Formule moléculaire |
C8H15F3N2 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C8H15F3N2/c1-2-13(8(9,10)11)6-7-4-3-5-12-7/h7,12H,2-6H2,1H3 |
Clé InChI |
GZOANYWUMMZRDB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1CCCN1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



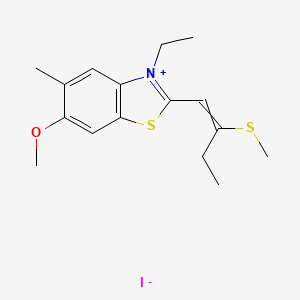
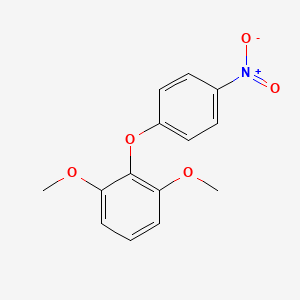

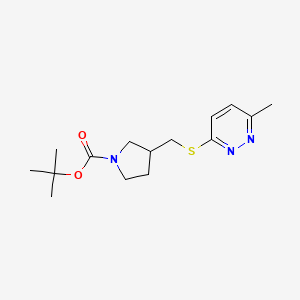
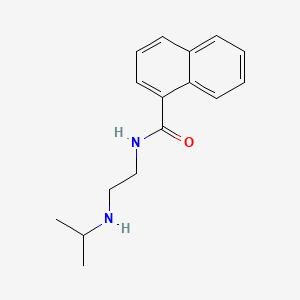
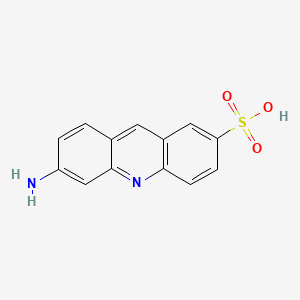
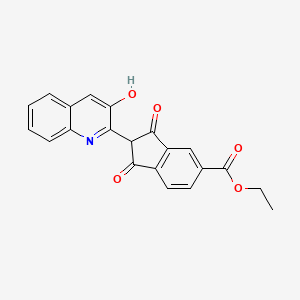
![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)
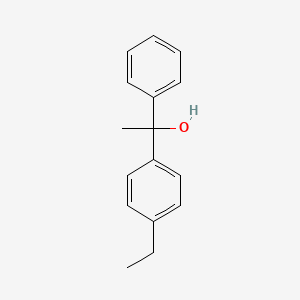

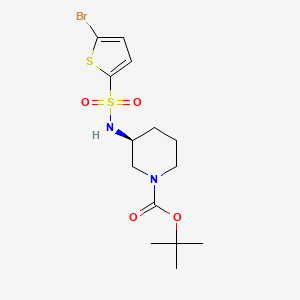

![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)
